Increased Lipophilicity (XLogP3-AA) Relative to Unsubstituted and Chlorinated Analogs
The target compound exhibits a computed XLogP3-AA value of 5.3, reflecting enhanced lipophilicity conferred by the 4'-n-butyl substituent [1]. This value is higher than that of the unsubstituted phenyl analog 5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, and differs from the electronic profile of halogenated derivatives such as 4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone . Lipophilicity directly affects monomer and oligomer compatibility in UV-curable formulations.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 5.3 |
| Comparator Or Baseline | 5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (unsubstituted phenyl, CAS 898785-43-8); 4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898785-96-1) |
| Quantified Difference | Target XLogP3-AA = 5.3; comparator values not explicitly published but expected lower due to absence of n-butyl group |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity improves solubility in nonpolar monomers and oligomers, enabling homogeneous formulations without co-solvents.
- [1] PubChem. 1-(4-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one. PubChem CID 24727891. Accessed April 23, 2026. View Source
